N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide
Overview
Description
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide is a heterocyclic compound that features a unique fusion of furan, triazolo, pyridine, and nicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide typically involves a multi-step process. One efficient method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and additive-free nature of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist of RORγt . These interactions disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolo and pyridine moieties but lacks the furan and nicotinamide groups.
Nicotinamide derivatives: Compounds with similar nicotinamide structures but different heterocyclic components.
Uniqueness
N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide is unique due to its specific combination of furan, triazolo, pyridine, and nicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-[5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-15(11-3-2-7-17-9-11)19-16-18-14-5-1-4-13(21(14)20-16)12-6-8-23-10-12/h1-10H,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYDNISWSILHSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C3=COC=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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